Methyl 2-{[(2,6-difluorophenyl)carbonyl]amino}-4-(naphthalen-1-yl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry, materials science, and organic electronics due to their unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Group: This step might involve a coupling reaction, such as Suzuki or Stille coupling, using naphthalene boronic acid or a similar reagent.
Esterification: The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions vary depending on the specific substitution, but typical reagents include halogens, nucleophiles, and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules in organic synthesis.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(2,6-DICHLOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE
- METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(PHENYL)THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-(2,6-DIFLUOROBENZAMIDO)-4-(NAPHTHALEN-1-YL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of both the naphthalene and 2,6-difluorobenzamido groups, which can impart distinct electronic and steric properties. These features might influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H15F2NO3S |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
methyl 2-[(2,6-difluorobenzoyl)amino]-4-naphthalen-1-ylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H15F2NO3S/c1-29-23(28)19-16(15-9-4-7-13-6-2-3-8-14(13)15)12-30-22(19)26-21(27)20-17(24)10-5-11-18(20)25/h2-12H,1H3,(H,26,27) |
InChI Key |
RAAAIJWCJFVGLR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)NC(=O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.